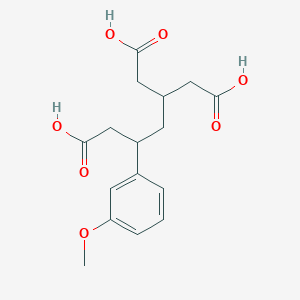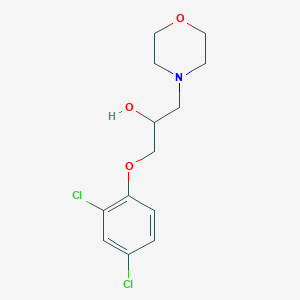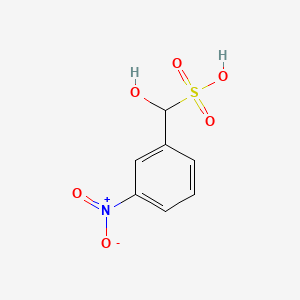![molecular formula C22H22N6O2S B12482407 N-(4-methylphenyl)-3-[3-({[5-(3-methylphenyl)-4H-1,2,4-triazol-3-yl]sulfanyl}methyl)-1,2,4-oxadiazol-5-yl]propanamide](/img/structure/B12482407.png)
N-(4-methylphenyl)-3-[3-({[5-(3-methylphenyl)-4H-1,2,4-triazol-3-yl]sulfanyl}methyl)-1,2,4-oxadiazol-5-yl]propanamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N-(4-methylphenyl)-3-[3-({[5-(3-methylphenyl)-1H-1,2,4-triazol-3-yl]sulfanyl}methyl)-1,2,4-oxadiazol-5-yl]propanamide is a synthetic organic compound that belongs to the class of triazole derivatives
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(4-methylphenyl)-3-[3-({[5-(3-methylphenyl)-1H-1,2,4-triazol-3-yl]sulfanyl}methyl)-1,2,4-oxadiazol-5-yl]propanamide typically involves multiple steps, including the formation of the triazole ring, the oxadiazole ring, and the final coupling of these rings with the propanamide moiety. Common reagents used in these reactions include hydrazine, thiosemicarbazide, and various aldehydes or ketones. Reaction conditions often involve heating under reflux, the use of catalysts, and specific solvents to facilitate the reactions.
Industrial Production Methods
Industrial production of such compounds may involve optimizing the synthetic routes for scalability, cost-effectiveness, and environmental considerations. This could include the use of continuous flow reactors, green chemistry principles, and advanced purification techniques to ensure high yield and purity.
Chemical Reactions Analysis
Types of Reactions
N-(4-methylphenyl)-3-[3-({[5-(3-methylphenyl)-1H-1,2,4-triazol-3-yl]sulfanyl}methyl)-1,2,4-oxadiazol-5-yl]propanamide can undergo various chemical reactions, including:
Oxidation: Conversion to sulfoxides or sulfones using oxidizing agents like hydrogen peroxide or m-chloroperbenzoic acid.
Reduction: Reduction of the triazole ring using reducing agents such as lithium aluminum hydride.
Substitution: Nucleophilic substitution reactions on the aromatic rings using halogenated reagents.
Common Reagents and Conditions
Common reagents include oxidizing agents (e.g., hydrogen peroxide), reducing agents (e.g., lithium aluminum hydride), and halogenated compounds for substitution reactions. Reaction conditions vary but often involve controlled temperatures, specific solvents, and catalysts to drive the reactions efficiently.
Major Products Formed
Major products from these reactions include sulfoxides, sulfones, reduced triazole derivatives, and substituted aromatic compounds, depending on the specific reaction conditions and reagents used.
Scientific Research Applications
Chemistry
In chemistry, N-(4-methylphenyl)-3-[3-({[5-(3-methylphenyl)-1H-1,2,4-triazol-3-yl]sulfanyl}methyl)-1,2,4-oxadiazol-5-yl]propanamide is studied for its potential as a building block for more complex molecules and its reactivity in various chemical transformations.
Biology
In biological research, this compound may be investigated for its potential as an antimicrobial, antifungal, or anticancer agent due to the known biological activities of triazole and oxadiazole derivatives.
Medicine
In medicinal chemistry, researchers may explore this compound for its potential therapeutic applications, including its ability to inhibit specific enzymes or receptors involved in disease pathways.
Industry
In industry, this compound could be used in the development of new materials, agrochemicals, or pharmaceuticals, leveraging its unique chemical properties and reactivity.
Mechanism of Action
The mechanism of action of N-(4-methylphenyl)-3-[3-({[5-(3-methylphenyl)-1H-1,2,4-triazol-3-yl]sulfanyl}methyl)-1,2,4-oxadiazol-5-yl]propanamide likely involves interactions with specific molecular targets, such as enzymes or receptors. The triazole and oxadiazole rings may facilitate binding to these targets, leading to inhibition or modulation of their activity. Pathways involved could include signal transduction, metabolic processes, or cellular proliferation.
Comparison with Similar Compounds
Similar Compounds
- N-(4-methylphenyl)-3-[3-({[5-(4-methylphenyl)-1H-1,2,4-triazol-3-yl]sulfanyl}methyl)-1,2,4-oxadiazol-5-yl]propanamide
- N-(4-methylphenyl)-3-[3-({[5-(2-methylphenyl)-1H-1,2,4-triazol-3-yl]sulfanyl}methyl)-1,2,4-oxadiazol-5-yl]propanamide
Uniqueness
The uniqueness of N-(4-methylphenyl)-3-[3-({[5-(3-methylphenyl)-1H-1,2,4-triazol-3-yl]sulfanyl}methyl)-1,2,4-oxadiazol-5-yl]propanamide lies in its specific substitution pattern on the aromatic rings and the combination of triazole and oxadiazole rings, which may confer distinct biological and chemical properties compared to similar compounds.
Properties
Molecular Formula |
C22H22N6O2S |
|---|---|
Molecular Weight |
434.5 g/mol |
IUPAC Name |
N-(4-methylphenyl)-3-[3-[[5-(3-methylphenyl)-1H-1,2,4-triazol-3-yl]sulfanylmethyl]-1,2,4-oxadiazol-5-yl]propanamide |
InChI |
InChI=1S/C22H22N6O2S/c1-14-6-8-17(9-7-14)23-19(29)10-11-20-24-18(28-30-20)13-31-22-25-21(26-27-22)16-5-3-4-15(2)12-16/h3-9,12H,10-11,13H2,1-2H3,(H,23,29)(H,25,26,27) |
InChI Key |
DIMQNOXOZDZGDL-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC=C(C=C1)NC(=O)CCC2=NC(=NO2)CSC3=NNC(=N3)C4=CC=CC(=C4)C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![N-{[5-(3-chloro-4-methoxyphenyl)furan-2-yl]methyl}-2-(pyridin-2-yloxy)ethanamine](/img/structure/B12482334.png)
![(4R)-1-[(4-bromophenyl)carbonyl]-2,6-dimethyl-1,2,3,4-tetrahydroquinolin-4-yl acetate](/img/structure/B12482340.png)
![Methyl 4-(4-benzylpiperazin-1-yl)-3-{[(4-nitrophenyl)carbonyl]amino}benzoate](/img/structure/B12482347.png)
![3,4-dichloro-N-[5-(propan-2-ylsulfanyl)-1,3,4-thiadiazol-2-yl]benzamide](/img/structure/B12482353.png)


![1-[(Cyclohexylmethyl)amino]propan-2-ol](/img/structure/B12482381.png)
![2-[(methylsulfonyl)amino]-N-[4-(naphthalen-1-ylsulfamoyl)phenyl]benzamide](/img/structure/B12482387.png)
![10-(1H-benzo[d]imidazol-2-yl)-2,3,6,7-tetrahydro-1H,5H,11H-pyrano[2,3-f]pyrido[3,2,1-ij]quinolin-11-one](/img/structure/B12482403.png)
![5-[(Propan-2-ylsulfanyl)methyl]-1-benzofuran-2-carboxylic acid](/img/structure/B12482412.png)
![N-(4-methoxyphenyl)-N-[(5-nitro-1,3-dioxoisoindol-2-yl)methyl]benzamide](/img/structure/B12482421.png)
![4-{9-[2-(dimethylamino)ethyl]-9H-imidazo[1,2-a]benzimidazol-2-yl}phenol](/img/structure/B12482422.png)
![3-(azepan-1-ylsulfonyl)-N-{2-[(2-methoxyethyl)carbamoyl]phenyl}-4-methylbenzamide](/img/structure/B12482427.png)
